7,8-dimethoxy-2-(4-pyridinyl)-4H-chromen-4-one
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Overview
Description
7,8-Dimethoxy-2-(pyridin-4-yl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromenone core with methoxy groups at the 7 and 8 positions and a pyridinyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-2-(pyridin-4-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the use of 7,8-dimethoxy-4H-chromen-4-one as a starting material, which is then reacted with a pyridine derivative under basic conditions to introduce the pyridinyl group at the 2 position. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-2-(pyridin-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromenones.
Substitution: Various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-2-(pyridin-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-4H-chromen-4-one: Lacks the pyridinyl group, making it less versatile in terms of biological activity.
2-(Pyridin-4-yl)-4H-chromen-4-one: Lacks the methoxy groups, which may affect its solubility and reactivity.
Uniqueness
7,8-Dimethoxy-2-(pyridin-4-yl)-4H-chromen-4-one is unique due to the presence of both methoxy and pyridinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a broader range of interactions with biological targets and enhances its potential as a therapeutic agent.
Properties
CAS No. |
6622-58-8 |
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Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
7,8-dimethoxy-2-pyridin-4-ylchromen-4-one |
InChI |
InChI=1S/C16H13NO4/c1-19-13-4-3-11-12(18)9-14(10-5-7-17-8-6-10)21-15(11)16(13)20-2/h3-9H,1-2H3 |
InChI Key |
ALQKKXUUQCNATE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=NC=C3)OC |
Origin of Product |
United States |
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